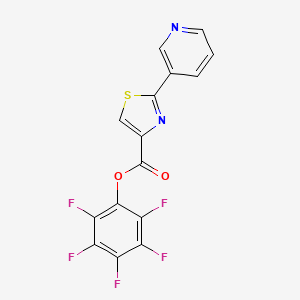

(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate

Description

(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C15H5F5N2O2S and a molecular weight of 372.27 g/mol . This compound is known for its unique structure, which includes a pentafluorophenyl group, a pyridyl group, and a thiazole ring. It is used primarily in research and experimental applications .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H5F5N2O2S/c16-8-9(17)11(19)13(12(20)10(8)18)24-15(23)7-5-25-14(22-7)6-2-1-3-21-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRLGPDYSCUADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H5F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594468 | |

| Record name | Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-58-7 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Construction of the 1,3-Thiazole Ring

The 1,3-thiazole ring can be synthesized via condensation reactions involving α-haloketones or α-haloesters with thioamide or thiourea derivatives. A common approach is the cyclization of cyanothioacetamide derivatives with α-haloketones or α-haloesters under basic or acidic conditions.

- For example, cyanothioacetamide reacts with α-haloesters to yield thiazole carboxylate derivatives, which can then be further functionalized.

Preparation of the Pentafluorophenyl Ester Moiety

Esterification of the thiazole-4-carboxylic acid with pentafluorophenol is a key step to obtain the pentafluorophenyl ester.

- The carboxylic acid intermediate is activated, often via conversion to an acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- The activated acid chloride is then reacted with pentafluorophenol under mild conditions to form the ester linkage.

- Alternatively, coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) can facilitate ester formation.

Representative Preparation Methodology

The following stepwise synthetic route summarizes the preparation of (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate:

Alternative Synthetic Approaches

Palladium-Catalyzed Carbonylation

- The heteroaryl halide precursor (e.g., 2-pyridin-3-yl-1,3-thiazole halide) can be subjected to palladium-catalyzed carbonylation in the presence of carbon monoxide and base to form the corresponding carboxylic acid or ester intermediates.

- Catalysts such as Pd(PPh3)2Cl2 or Pd(OAc)2 with phosphine ligands are used.

- Carbon monoxide can be introduced directly or generated in situ from formate salts.

- The resulting acid or ester can be further reacted with pentafluorophenol to yield the target compound.

Direct Esterification via Coupling Agents

- Using carbodiimide-based coupling agents (DCC, EDCI) with pentafluorophenol allows esterification under mild conditions without isolating acid chlorides.

- Additives like DMAP accelerate the reaction and reduce side reactions.

- This method is often preferred for sensitive substrates or when avoiding harsh reagents.

Reaction Condition Optimization and Yields

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Solvent | Dichloromethane, THF, DMF | Polar aprotic solvents favor activation and coupling steps |

| Temperature | 0°C to RT for activation and esterification | Lower temperatures prevent decomposition; room temp ensures reaction completion |

| Base | Triethylamine or pyridine | Neutralizes acid byproducts, improving yield |

| Catalyst | DMAP (if coupling agents used) | Enhances reaction rate and selectivity |

| Reaction Time | 1-6 hours depending on step | Longer times increase conversion but may cause side reactions |

Reported yields for the esterification step typically range from 70% to 90%, depending on reagent purity and reaction control.

Summary of Key Research Findings

- The preparation of (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate involves multi-step synthesis starting from thiazole ring formation, pyridinyl substitution, and esterification with pentafluorophenol.

- Palladium-catalyzed carbonylation offers a versatile method to introduce the carboxylate functionality on heteroaryl halides, allowing subsequent ester formation.

- Activation of carboxylic acids to acid chlorides remains a classical and efficient approach for ester synthesis, especially with electron-deficient phenols like pentafluorophenol.

- Use of coupling agents and additives such as DMAP can improve yields and reduce reaction times, providing milder alternatives to acid chlorides.

- Reaction monitoring by TLC and purification by recrystallization or chromatography are essential for obtaining high-purity products suitable for further applications.

Chemical Reactions Analysis

(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The carboxylate group can be used in coupling reactions to form amides, esters, or other derivatives.

Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Research

Synthesis of Novel Compounds : This compound has been utilized in the synthesis of novel pyridine-thiazole hybrid molecules that exhibit promising anticancer properties. For instance, derivatives synthesized from this compound demonstrated high antiproliferative activity against HL-60 cells (acute human promyelocytic leukemia), with an IC50 value of 0.57 µM. In contrast, the IC50 in pseudo-normal human cell lines was greater than 50 µM, indicating selective toxicity towards cancer cells.

Case Study : In one study, researchers synthesized pyrazolo[3,4-d]-thiazoles and related compounds using this molecule as a precursor. The resulting compounds showed significant potential as anticancer agents due to their ability to inhibit cell proliferation effectively.

Anti-fibrotic Agents

Development of Pyrimidine Derivatives : The compound has also been employed in synthesizing novel 2-(pyridin-2-yl) pyrimidine derivatives that have shown potential as anti-fibrotic agents. Notably, fourteen synthesized compounds exhibited superior anti-fibrotic activities compared to established drugs like Pirfenidone and Bipy55′DC.

Experimental Findings : The anti-fibrotic activities were assessed through various in vitro assays that measured the compounds' effects on fibrotic cell lines. The results indicated that modifications to the original thiazole structure could enhance therapeutic efficacy significantly.

Polymer Nanotechnology

Single-chain Polymer Nanoparticles (SCNPs) : The compound has been used in the preparation of SCNPs that serve as versatile platforms for protein mimicry. By incorporating activated ester moieties into the SCNPs, researchers facilitated functionalization without altering the backbone structure of the polymers.

Outcomes : This synthetic strategy allows for straightforward modifications to SCNPs and the creation of SCNP-protein hybrids with adjustable physicochemical properties. Such advancements are crucial for applications in drug delivery systems and bioconjugation techniques.

Biological Interaction Studies

Mechanistic Insights : Understanding how (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate interacts with biological macromolecules is essential for optimizing its pharmacological properties. Interaction studies using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into the binding affinities and mechanisms of action against specific biological targets.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Pyridinylthiazoles | Pyridine and thiazole rings | Antimicrobial |

| Pentafluorobenzene derivatives | Pentafluorophenyl group | Electronic properties |

| Thiazole carboxylic acids | Thiazole ring with carboxylic acid | Anticancer |

These comparisons highlight how the unique arrangement of functional groups in (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate can lead to distinct biological activities not seen in other analogs.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

Pentafluorophenyl 2-morpholinobenzoate: This compound also contains a pentafluorophenyl group but has a different core structure.

2-[3-(Chloromethyl)phenyl]-1,3-thiazole: This compound has a similar thiazole ring but lacks the pentafluorophenyl group.

N-Boc-4-(4’-fluoro)benzyl-4-piperidine carboxylic acid: This compound has a different functional group and core structure.

The uniqueness of (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate lies in its combination of the pentafluorophenyl group, pyridyl group, and thiazole ring, which confer distinct chemical and biological properties .

Biological Activity

The compound (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C15H5F5N2O2S

- CAS Number : 906352-58-7

- IUPAC Name : 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate with a pentafluorophenyl substituent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole rings and the introduction of fluorinated phenyl groups. The synthetic routes often utilize various reagents and catalysts to achieve high yields and purity.

Antiviral Activity

Research indicates that thiazole derivatives exhibit significant antiviral properties. For instance, compounds structurally related to (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate have been evaluated for their efficacy against viruses such as yellow fever virus. Studies demonstrate that modifications at specific positions on the thiazole ring can enhance antiviral potency and metabolic stability .

Antitumor Activity

Thiazole derivatives are also known for their antitumor effects. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, analogs of thiazoles have been tested against various cancer cell lines with IC50 values indicating effective cytotoxicity .

The biological activity of (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.

- Modulation of Signaling Pathways : It can affect signaling pathways associated with cell growth and apoptosis.

Study 1: Antiviral Potency

A study evaluated the antiviral activity of thiazole derivatives against the yellow fever virus using a cell-based assay. The results showed that certain modifications led to improved therapeutic indices compared to earlier compounds .

Study 2: Antitumor Efficacy

Another investigation focused on the cytotoxic effects of thiazoles on breast cancer cell lines. The results indicated that compounds similar to (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate exhibited significant inhibition of tumor growth at low micromolar concentrations .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for (2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via coupling reactions between activated carboxylate intermediates and pentafluorophenol derivatives. For example, a two-step approach involving (1) activation of the thiazole-4-carboxylic acid using carbodiimides (e.g., DCC) and (2) reaction with 2,3,4,5,6-pentafluorophenol under anhydrous conditions. Alternative routes may employ chloroacylation followed by heterocyclization with thioureas, as seen in structurally analogous thiazole derivatives . Yields vary significantly (e.g., 72% vs. 97% in similar syntheses) depending on solvent choice (DMF vs. THF), temperature (80–120°C), and catalyst (e.g., K₂CO₃) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/19F NMR : To confirm substitution patterns on the pyridine and pentafluorophenyl rings.

- LC-MS : For molecular ion verification (e.g., [M+H]+ at m/z 372.27) and purity assessment .

- X-ray crystallography : Resolve ambiguities in molecular geometry, particularly torsional angles between the thiazole and pyridine moieties. SHELXL is widely used for refinement, with emphasis on handling high-resolution data .

- Melting point analysis : Reported mp 136–137°C aligns with structural rigidity .

Q. What are the common applications of this compound in medicinal chemistry research?

The compound’s pentafluorophenyl and thiazole motifs suggest utility as:

- A kinase inhibitor scaffold , leveraging the pyridine-thiazole core for ATP-binding pocket interactions.

- A photoaffinity probe due to the electron-deficient pentafluorophenyl group, enabling covalent binding studies . Analogous compounds (e.g., Batabulin derivatives) exhibit antitubulin activity, highlighting potential in cancer therapeutics .

Q. What are the key considerations for ensuring purity during synthesis, and which analytical methods are most effective?

Purity is ensured via:

- Chromatography : Silica gel column or preparative HPLC (C18 columns, acetonitrile/water gradients).

- Recrystallization : Using ethanol or ethyl acetate/hexane mixtures.

- Analytical validation : Purity >97% confirmed by HPLC (UV detection at 254 nm) and LC-MS .

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of this compound, especially with ambiguous electron density or twinning?

- Twin refinement : Use the

TWINandBASFcommands in SHELXL to model twinning ratios (e.g., for hemihedral twins). - Disorder handling : Apply

PARTandSUMPconstraints for disordered pentafluorophenyl groups. - High-resolution data : Employ

ACTAandL.S.cycles to refine anisotropic displacement parameters, reducing R1 values below 0.05 .

Q. What strategies resolve contradictions in crystallographic data when electron density maps are ambiguous?

- Density modification : Use SHELXE for iterative phase improvement in cases of weak diffraction.

- Cross-validation : Compare multiple datasets (e.g., from different crystals) to identify systematic errors.

- Computational docking : Overlay DFT-optimized geometries onto experimental maps to validate ligand placement .

Q. How can computational methods predict the reactivity or binding modes of this compound?

- Molecular docking (AutoDock Vina) : Screen against targets like β-tubulin (PDB: 1SA0) using the thiazole-pyridine core as a pharmacophore.

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for derivatization .

- MD simulations : Evaluate stability in aqueous vs. lipid bilayer environments for pharmacokinetic profiling .

Q. What experimental design modifications enhance the compound’s stability under various storage conditions?

- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the ester bond.

- Light sensitivity : Use amber vials to block UV-induced degradation of the thiazole ring.

- Buffer compatibility : Avoid basic conditions (pH >8) to minimize ester hydrolysis .

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting enzymatic pathways?

- Core modifications : Synthesize analogs with substituted pyridines (e.g., 4-Cl, 3-F) to probe steric effects.

- Bioisosteres : Replace pentafluorophenyl with trichlorophenyl to assess halogen bonding contributions.

- Assay selection : Use fluorescence polarization (FP) for kinase inhibition or SPR for binding affinity measurements .

Q. What methodologies assess biological activity in kinase inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.